molecular formula C14H12N2OS2 B3482804 N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide

Cat. No. B3482804
M. Wt: 288.4 g/mol
InChI Key: SGORBAQMQITZST-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide, commonly known as DMZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMZ is a heterocyclic compound that contains both a thiazole and a benzothiophene ring, making it an interesting target for synthesis and investigation.

Mechanism of Action

DMZ is believed to interact with proteins through a process known as binding-induced fluorescence enhancement (BIFE). This involves the binding of DMZ to a specific protein, which causes a conformational change that results in an increase in fluorescence intensity. This mechanism has been studied in detail and provides a useful tool for investigating protein-protein interactions and other cellular processes.
Biochemical and Physiological Effects:
DMZ has been shown to have a low toxicity profile and does not appear to have any significant effects on cellular viability or function. However, its ability to selectively bind to certain proteins could have downstream effects on cellular signaling pathways and other biochemical processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMZ is its ability to selectively bind to certain proteins, which makes it a useful tool for investigating protein-protein interactions and other cellular processes. However, its fluorescent properties may be limited by factors such as photobleaching and autofluorescence, which can affect the accuracy and reliability of imaging experiments.

Future Directions

There are many potential future directions for research involving DMZ, including its use as a probe for investigating protein-protein interactions and other cellular processes. Other possible applications include the development of DMZ-based sensors for detecting specific molecules or pathogens, as well as the synthesis of new DMZ derivatives with improved properties and functionality. Overall, DMZ represents an exciting area of research with many potential applications in the fields of biology and chemistry.

Scientific Research Applications

DMZ has been investigated for its potential use as a fluorescent probe for imaging live cells. Its unique structure and properties make it an attractive candidate for this application, as it can selectively bind to certain proteins and be visualized using fluorescence microscopy.

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-8-9(2)19-14(15-8)16-13(17)11-7-18-12-6-4-3-5-10(11)12/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGORBAQMQITZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CSC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide

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